2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)-
Overview
Description
2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)-, also known as methyl 3-(acetylamino)-3-phenylacrylate, is a chemical compound that belongs to the family of acrylates. It is widely used in scientific research applications due to its unique properties and potential for various medical and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- 3-(acetylamino)-3-phenylacrylate is not well understood. However, it is believed to function by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 3-(acetylamino)-3-phenylacrylate has been shown to have various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells and reduce inflammation in animal models. It has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
Methyl 3-(acetylamino)-3-phenylacrylate has several advantages for use in lab experiments, including its high purity and stability, which make it easy to handle and store. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research and development of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- 3-(acetylamino)-3-phenylacrylate. One potential direction is the synthesis of novel analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new methods for the synthesis of this compound could lead to improved yields and reduced costs, making it more accessible for use in various scientific research applications.
Scientific Research Applications
Methyl 3-(acetylamino)-3-phenylacrylate has various scientific research applications, including its use in the synthesis of novel pharmaceutical compounds, such as anticancer and anti-inflammatory agents. It has also been used as a starting material for the synthesis of various bioactive compounds, including amino acids and peptides.
properties
IUPAC Name |
methyl (Z)-3-acetamido-3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZDCUVUBSLVDC-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC(=O)OC)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C(=O)OC)/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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